molecular formula C15H10ClNO3S2 B2483022 Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-40-7

Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2483022
CAS No.: 477490-40-7
M. Wt: 351.82
InChI Key: DKBSTEUKIDYVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H10ClNO3S2 and its molecular weight is 351.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Behavior

  • A study elaborates on the synthesis of new methyl 3-halo-1-benzothiophene-2-carboxylates, investigating their electrochemical reduction and highlighting the mechanisms involved in these reactions (Rejňák et al., 2004). This research is crucial for understanding the electrochemical properties of similar compounds.

Pharmacological Potential

  • Research has identified compounds within the benzo[b]thiophene-2-carboxamides series as inhibitors of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, indicating potential anti-inflammatory applications (Boschelli et al., 1995). Such findings are pivotal for developing new therapeutic agents targeting inflammation and related diseases.

Synthetic Applications and Reactions

  • Another study introduces a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids starting from methyl 3-hydroxythiophene-2-carboxylate, showcasing the versatility of thiophene derivatives in synthetic chemistry (Corral & Lissavetzky, 1984).

Advanced Materials and Molecular Design

  • The design, synthesis, and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors highlight the potential of these compounds in addressing neurological disorders, such as Alzheimer's disease (Kausar et al., 2021).

Genotoxic and Carcinogenic Potentials

  • An assessment utilizing in vitro and in silico methodologies focused on the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives. This research is essential for understanding the safety profile of these compounds in pharmaceutical applications (Lepailleur et al., 2014).

Future Directions

: Recent strategies in the synthesis of thiophene derivatives : 5-Chloro-2-thiophenecarboxylic Acid synthesis : Methyl benzo[b]thiophene-2-carboxylate

Properties

IUPAC Name

methyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3S2/c1-20-15(19)13-12(8-4-2-3-5-9(8)22-13)17-14(18)10-6-7-11(16)21-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBSTEUKIDYVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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